molecular formula C10H11F2NO2 B12948947 (R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B12948947
M. Wt: 215.20 g/mol
InChI Key: GAYGKOJCDKFGOC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, an amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluorobenzylamine.

    Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc).

    Alkylation: The protected amine is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid may involve continuous-flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2,4-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

GAYGKOJCDKFGOC-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)C(=O)O

Origin of Product

United States

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